molecular formula C24H23ClN2O4S B11228185 6-chloro-N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11228185
M. Wt: 471.0 g/mol
InChI Key: RSYZQXILTARBHO-UHFFFAOYSA-N
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Description

6-CHLORO-N-(2,6-DIMETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(2,6-DIMETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Amidation: The final step might involve the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzoxazine ring.

    Reduction: Reduction reactions might target the sulfonyl group or the benzoxazine ring.

    Substitution: Various substitution reactions can occur, especially at the chlorine atom or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzoxazine derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.

    Sulfonyl Derivatives: Compounds with sulfonyl groups attached to different core structures.

    Carboxamide Derivatives: Compounds with carboxamide groups but different aromatic or heterocyclic cores.

Uniqueness

The uniqueness of 6-CHLORO-N-(2,6-DIMETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

6-chloro-N-(2,6-dimethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O4S/c1-15-7-10-19(11-8-15)32(29,30)27-14-22(31-21-12-9-18(25)13-20(21)27)24(28)26-23-16(2)5-4-6-17(23)3/h4-13,22H,14H2,1-3H3,(H,26,28)

InChI Key

RSYZQXILTARBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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